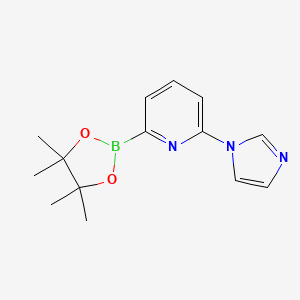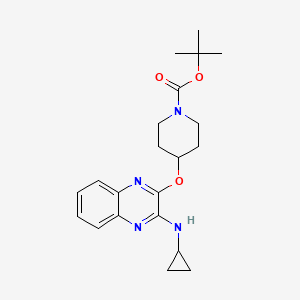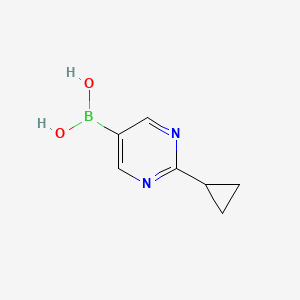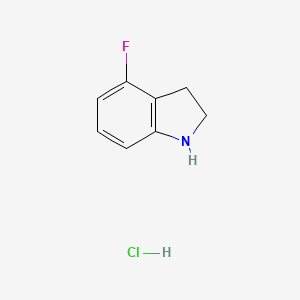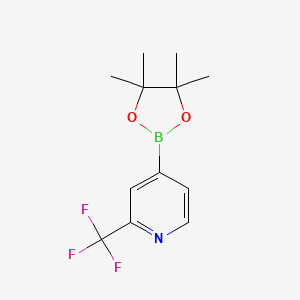
3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridin-2-ol
Overview
Description
3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C11H7F3N2O. It is commonly known as TP3 or 3-TP. TP3 is a heterocyclic compound that contains a pyridine ring with a hydroxyl group and a trifluoromethyl group attached to it. This compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism of Action
The exact mechanism of action of TP3 is not fully understood. However, it is believed that TP3 exerts its biological activity by interacting with various cellular targets such as enzymes and receptors. TP3 has been shown to inhibit the activity of PTPs and HDACs by binding to their active sites. TP3 has also been shown to modulate the activity of certain ion channels and receptors.
Biochemical and Physiological Effects:
TP3 has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that TP3 can induce cell cycle arrest and apoptosis in cancer cells. TP3 has also been shown to inhibit the migration and invasion of cancer cells. In addition, TP3 has been shown to modulate the activity of certain neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
TP3 has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be synthesized in large quantities. TP3 is also relatively easy to purify using standard chromatographic techniques. However, TP3 has certain limitations such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on TP3. One area of research is the development of TP3-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of research is the synthesis of novel TP3 derivatives with improved biological activity and selectivity. In addition, TP3 can be used as a building block for the synthesis of novel functional materials with potential applications in catalysis and energy storage.
Scientific Research Applications
TP3 has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, TP3 has been shown to exhibit potent anticancer activity against various cancer cell lines. TP3 has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In biochemistry, TP3 has been shown to inhibit the activity of certain enzymes such as protein tyrosine phosphatases (PTPs) and histone deacetylases (HDACs). TP3 has also been studied for its potential as a fluorescent probe for imaging applications.
In material science, TP3 has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
properties
IUPAC Name |
3-pyridin-3-yl-5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-4-9(10(17)16-6-8)7-2-1-3-15-5-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZFEDDESWMESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CNC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



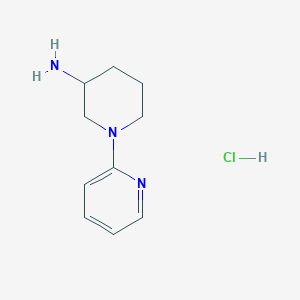
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole](/img/structure/B1391041.png)
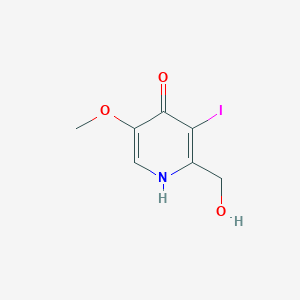

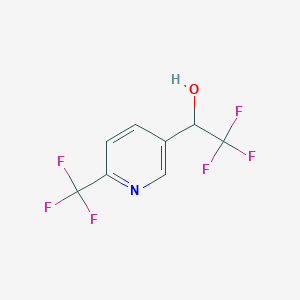
![3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1391046.png)
